5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
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Overview
Description
5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a dimethylaminoethyl group
Preparation Methods
The synthesis of 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5/c1-14-19(15-9-7-8-10-16(15)22)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFENLBZYTJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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